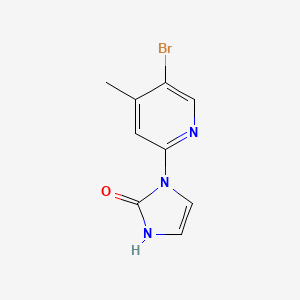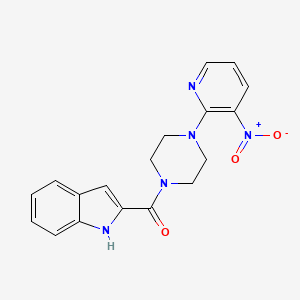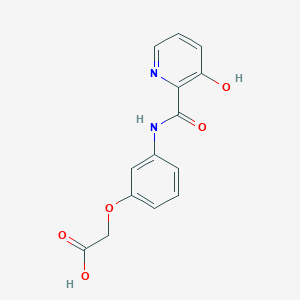
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with an imidazol-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Formation of Intermediate: The intermediate is formed through a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids.
Cyclization: The intermediate undergoes cyclization to form the imidazol-2-one ring under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
- 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol
Uniqueness
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one is unique due to its imidazol-2-one moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C9H8BrN3O |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
3-(5-bromo-4-methylpyridin-2-yl)-1H-imidazol-2-one |
InChI |
InChI=1S/C9H8BrN3O/c1-6-4-8(12-5-7(6)10)13-3-2-11-9(13)14/h2-5H,1H3,(H,11,14) |
Clave InChI |
SNXKWGCSBNPNHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1Br)N2C=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)


![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)



![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
